molecular formula C17H27ClN2O4 B2859225 Ethyl 4-(2-hydroxy-3-(p-tolyloxy)propyl)piperazine-1-carboxylate hydrochloride CAS No. 1185499-20-0

Ethyl 4-(2-hydroxy-3-(p-tolyloxy)propyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2859225
CAS No.: 1185499-20-0
M. Wt: 358.86
InChI Key: FNOXPWSHOYYNLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-hydroxy-3-(p-tolyloxy)propyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative characterized by a hydroxypropyl linker, a p-tolyloxy (4-methylphenoxy) substituent, and an ethyl carboxylate group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. This compound is commercially available through global suppliers (e.g., Hangzhou Green Plantchem Co., Ltd., Chongqing Dangyao Pharmaceutical) .

Properties

IUPAC Name

ethyl 4-[2-hydroxy-3-(4-methylphenoxy)propyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4.ClH/c1-3-22-17(21)19-10-8-18(9-11-19)12-15(20)13-23-16-6-4-14(2)5-7-16;/h4-7,15,20H,3,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOXPWSHOYYNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-hydroxy-3-(p-tolyloxy)propyl)piperazine-1-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₈H₂₃ClN₂O₃
  • Molecular Weight : 348.84 g/mol

The presence of the piperazine moiety, along with the hydroxy and tolyloxy groups, suggests a potential for diverse biological interactions.

Pharmacological Potential

Research indicates that derivatives of piperazine compounds often exhibit a range of biological activities including:

  • Antidepressant Effects : Piperazine derivatives have been shown to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential antidepressant properties .
  • Anti-inflammatory Activity : The 2-hydroxy-3-(4-arylpiperazinyl)propyl fragment is recognized as a pharmacophore important for analgesic and anti-inflammatory activities. This suggests that this compound may also possess similar properties .
  • Antitumor Activity : Studies on related piperazine compounds have demonstrated inhibitory effects on various cancer cell lines, indicating a possible role in cancer therapy. The structure-activity relationship (SAR) studies highlight that modifications in the piperazine ring can significantly alter antitumor efficacy .

Structure-Activity Relationships (SAR)

A detailed analysis of SAR provides insights into how modifications to the structure of this compound can enhance its biological activity:

Modification Effect on Activity
Hydroxyl GroupIncreases solubility and bioavailability
Aromatic SubstituentsEnhances receptor binding affinity
Piperazine Ring ModificationsAlters pharmacokinetic properties

Case Studies and Research Findings

  • Antidepressant Activity : A study evaluating various piperazine derivatives found that those with hydroxy substituents exhibited significant antidepressant-like effects in animal models, correlating with increased serotonin levels in the brain .
  • Anti-inflammatory Mechanisms : In vitro studies have demonstrated that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a mechanism through which these compounds exert their anti-inflammatory effects .
  • Antitumor Efficacy : Research involving piperazine derivatives has shown promising results against various cancer cell lines, with specific compounds demonstrating IC50 values in the low micromolar range. This indicates significant cytotoxic activity that warrants further investigation into their mechanisms of action .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds with a piperazine moiety can exhibit significant anticancer activity. Ethyl 4-(2-hydroxy-3-(p-tolyloxy)propyl)piperazine-1-carboxylate hydrochloride has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including MCF-7 and HeLa cells. The mechanism appears to involve cell cycle arrest and modulation of key regulatory proteins such as cyclin-dependent kinases (CDKs) .

Anti-inflammatory Effects

Another area of application is in the development of anti-inflammatory agents. The compound has been studied for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways. By selectively targeting these enzymes, this compound may provide therapeutic benefits in conditions characterized by chronic inflammation .

Neuroprotective Effects

Emerging studies suggest that this compound may also possess neuroprotective properties. Its ability to modulate neurotransmitter systems could make it a candidate for treating neurodegenerative diseases. Research into its effects on neuronal survival and function is ongoing, with preliminary findings indicating potential benefits in models of neurotoxicity .

Case Study 1: Anticancer Efficacy

In a study published in ProQuest, researchers synthesized a series of piperazine derivatives, including this compound, and evaluated their anticancer activity. The results showed that the compound exhibited potent cytotoxic effects against HeLa cells, inducing apoptosis through caspase activation and cell cycle arrest at the G2/M phase .

Case Study 2: Anti-inflammatory Activity

A separate investigation focused on the anti-inflammatory properties of this compound, where it was tested against COX enzymes. The findings demonstrated that this compound significantly inhibited both COX-1 and COX-2 activities in vitro, suggesting its potential as an anti-inflammatory agent suitable for further clinical development .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key structural features include:

  • Piperazine core : A common pharmacophore in CNS-active and antimicrobial agents.
  • p-Tolyloxy group: Enhances lipophilicity compared to unsubstituted phenoxy groups.
  • Hydroxypropyl linker : Facilitates hydrogen bonding, improving solubility.

Table 1: Comparison of Structural Features and Physicochemical Data

Compound Name Key Substituents Purity (%) Retention Time (min) Notable Properties Source
Ethyl 4-(2-hydroxy-3-(p-tolyloxy)propyl)piperazine-1-carboxylate hydrochloride (Target) p-Tolyloxy, ethyl carboxylate N/A N/A High solubility (HCl salt)
Compound 9: 3-{3-[4-(4-Chlorophenoxy)piperidin-1-yl]-2-hydroxypropyl}-imidazolidine-2,4-dione 4-Chlorophenoxy, imidazolidine-dione 100 5.10 High purity, potential CNS activity
Compound 15: 3-{2-Hydroxy-3-[4-(2-cyanophenyl)piperazin-1-yl]propyl}-5,5-dimethylimidazolidine 2-Cyanophenyl, dimethylimidazolidine 98.25 3.04 Short retention time, polar
HBK15: 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride Chloro-methylphenoxy, methoxyphenyl N/A N/A Enhanced lipophilicity
Compound XVIII: Ethyl 4-(2-hydroxy-3-(9-oxo-9H-xanthen-2-yloxy)propyl)piperazine-1-carboxylate Xanthenone-linked phenoxy N/A N/A 94% inhibition of M. tuberculosis

Key Observations :

  • The target compound lacks the imidazolidine-dione or xanthenone moieties present in analogs, which may reduce its binding affinity to specific biological targets compared to Compounds 9 or XVIII .
  • The p-tolyloxy group offers moderate lipophilicity, intermediate between the polar 2-cyanophenyl (Compound 15) and the highly lipophilic 2-chloro-6-methylphenoxy (HBK15) .

Q & A

Q. Q1. What are the standard synthetic pathways for this compound, and how can reaction conditions be optimized for purity and yield?

A1: The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the piperazine core via nucleophilic substitution or ring-closing reactions.
  • Step 2: Introduction of the 2-hydroxy-3-(p-tolyloxy)propyl side chain via alkylation or coupling reactions.
  • Step 3: Hydrochloride salt formation using HCl in ether or ethanol.

Q. Optimization strategies :

  • Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres to minimize hydrolysis of reactive intermediates .
  • Monitor reaction progress with TLC or HPLC to isolate intermediates and reduce byproducts .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high-purity yields .

Advanced Physicochemical Profiling

Q. Q2. How can researchers determine the compound’s stability under varying pH and temperature conditions?

A2:

  • pH stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 25–60°C, analyzing samples via HPLC at timed intervals to quantify degradation products .
  • Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures and phase transitions .
  • Light sensitivity : Expose samples to UV/visible light and monitor structural changes via NMR or FTIR spectroscopy .

Biological Activity Evaluation

Q. Q3. What experimental frameworks are recommended for assessing this compound’s antimicrobial or CNS activity?

A3:

  • Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi, with positive controls (e.g., fluconazole, ciprofloxacin) .
  • CNS activity : Employ receptor-binding assays (e.g., dopamine D2 or serotonin 5-HT2A receptors) using radiolabeled ligands to quantify affinity (IC50/Ki values) .
  • In vivo models : Test neurobehavioral effects in rodents using forced swim or tail suspension tests for antidepressant potential .

Mechanism of Action Studies

Q. Q4. How can conflicting data on the compound’s mechanism be resolved?

A4:

  • Target validation : Use CRISPR/Cas9 knockout cell lines to confirm receptor/enzyme involvement .
  • Competitive binding assays : Compare displacement of known ligands in dose-response studies to identify off-target interactions .
  • Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis .

Structure-Activity Relationship (SAR) Analysis

Q. Q5. How do structural modifications (e.g., p-tolyl vs. chlorophenyl substituents) impact bioactivity?

A5:

  • Electron-withdrawing groups (e.g., Cl): Enhance receptor binding via hydrophobic interactions but may reduce solubility .
  • Steric effects : Bulky substituents (e.g., 3,4-dimethylphenoxy) decrease membrane permeability but improve metabolic stability .
  • Hydroxypropyl chain : Critical for hydrogen bonding with target proteins; methylation reduces potency .

Q. Q6. How can researchers address discrepancies in NMR or LC-MS data during structural confirmation?

A6:

  • NMR assignments : Use 2D experiments (COSY, HSQC) to resolve overlapping signals in the piperazine and hydroxypropyl regions .
  • LC-MS anomalies : Adjust ionization parameters (e.g., ESI vs. APCI) to detect chloride adducts ([M+Cl]⁻) and avoid misinterpretation of molecular ions .
  • Counterion verification : Perform elemental analysis or ion chromatography to confirm HCl stoichiometry .

Data Contradiction Resolution

Q. Q7. What methodologies resolve contradictions in reported biological activities across studies?

A7:

  • Replicate assays : Test the compound in standardized protocols (e.g., CLSI guidelines for antimicrobials) to eliminate variability in inoculum size or culture media .
  • Batch analysis : Compare multiple synthetic batches via HPLC to rule out impurity-driven effects .
  • Meta-analysis : Use systematic reviews to identify confounding factors (e.g., cell line selection, assay endpoints) .

In Silico Modeling for Optimization

Q. Q8. How can computational tools guide the design of derivatives with improved pharmacokinetics?

A8:

  • ADMET prediction : Use QikProp or SwissADME to optimize logP (target: 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
  • Toxicity screening : Run Derek Nexus to flag structural alerts (e.g., genotoxic piperazine metabolites) .
  • Binding affinity : Apply free-energy perturbation (FEP) to prioritize substituents with ΔG < -8 kcal/mol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.